![molecular formula C21H27N5O B2561601 2-[(1-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperidin-4-il)metil]-2H,3H,5H,6H,7H-ciclopenta[c]piridazin-3-ona CAS No. 2097929-06-9](/img/structure/B2561601.png)
2-[(1-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperidin-4-il)metil]-2H,3H,5H,6H,7H-ciclopenta[c]piridazin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Overview
The chemical structure of this compound includes a cyclopenta[c]pyridazine core, which is known for its biological activity. The molecular formula is C21H27N5O with a molecular weight of approximately 365.481 g/mol. Its complex structure contributes to its diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various human cancer cell lines. Studies have shown that compounds within this chemical framework can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, Mallesha et al. (2012) highlighted the potential for developing effective anticancer agents based on similar compounds.
Neuroprotective Effects
The piperidine moiety present in the compound suggests potential neuroprotective properties. Investigations into similar piperidine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and neurodegenerative conditions. These findings imply that the compound could be explored for therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against specific bacterial strains. Its structural characteristics allow it to interact with bacterial membranes or enzymes, potentially leading to bacterial cell death. Further research is needed to fully elucidate these effects and determine the spectrum of activity against various pathogens.
In Vitro Studies
Recent studies have focused on evaluating the biological activity of structurally similar compounds. For example:
- Antiproliferative Activity : A study on cyclopenta[d]pyrimidine derivatives showed significant inhibition of cancer cell proliferation in vitro.
- Neuroprotective Studies : Research has demonstrated that certain piperidine derivatives exhibit protective effects on neuronal cells subjected to oxidative stress.
- Antimicrobial Testing : Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity.
Comparative Analysis of Biological Activities
The following table summarizes findings related to the biological activities of similar compounds:
Compound Name | Anticancer Activity | Neuroprotective Potential | Antimicrobial Activity |
---|---|---|---|
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one | Moderate | Yes | Weak |
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(thiophen-2-yl)methyl-piperidine-3-carboxamide | Strong | Yes | Strong |
2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | Promising | Potential | Under Investigation |
Future Directions in Research
To fully explore the therapeutic potentials of 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one , future research should focus on:
- In Vivo Studies : Confirming efficacy and safety through animal models.
- Mechanistic Investigations : Understanding how the compound interacts at the molecular level with biological targets.
- Clinical Trials : Evaluating its therapeutic potential in human subjects for conditions such as cancer and neurodegenerative diseases.
Actividad Biológica
The compound 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel structure that integrates cyclopenta and piperidine moieties. Its unique architecture suggests potential biological activities that merit thorough investigation.
Chemical Structure and Properties
This compound is characterized by a complex arrangement of rings and functional groups that may influence its interaction with biological targets. The presence of the cyclopentane and pyrimidine rings is noteworthy as these structures are often associated with diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit various biological activities including:
- Anticancer Activity : Cyclopenta derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with piperidine and pyrimidine functionalities have demonstrated efficacy against bacterial strains.
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes like acetylcholinesterase and urease, which are critical in neurodegenerative diseases and urea metabolism respectively.
Anticancer Activity
Studies have reported that derivatives of cyclopenta compounds can effectively inhibit cancer cell proliferation. For instance, a related study indicated that certain piperidine-containing compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been evaluated against various pathogens. A synthesized series of piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) inhibition. Compounds with structural similarities have shown significant inhibitory effects with IC50 values substantially lower than standard reference compounds. For example, some derivatives achieved IC50 values as low as 1.21 µM for urease inhibition .
Case Study 1: Anticancer Evaluation
A recent investigation into a related cyclopenta derivative revealed its ability to induce apoptosis in human breast cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, demonstrating a marked increase in sub-G1 phase cells upon treatment with the compound.
Case Study 2: Antibacterial Screening
In another study, a series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that certain compounds exhibited significant inhibition against Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
Data Tables
Biological Activity | IC50 Values (µM) | Reference Compound |
---|---|---|
Urease Inhibition | 1.21 | Thiourea (21.25) |
AChE Inhibition | 0.63 | Standard AChE Inhibitor |
Antibacterial Activity | 16 - 64 | N/A |
Propiedades
IUPAC Name |
2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-14-22-19-7-3-5-17(19)21(23-14)25-10-8-15(9-11-25)13-26-20(27)12-16-4-2-6-18(16)24-26/h12,15H,2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOPSGFXHYLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.